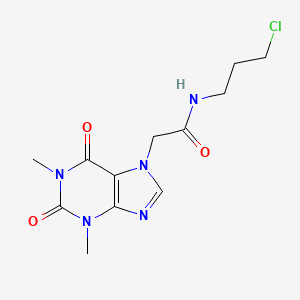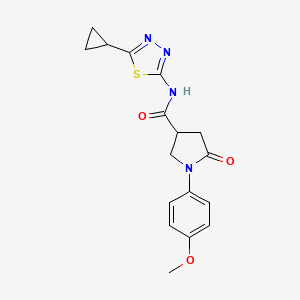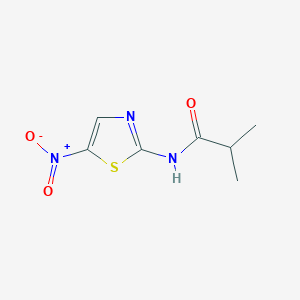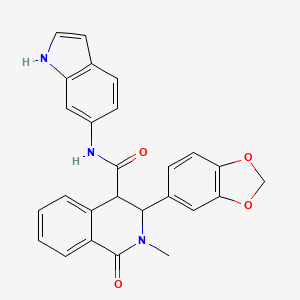
1-(furan-2-ylcarbonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization of appropriate precursors.
Coupling reactions: The furan, nitrophenyl, and piperidine moieties are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE: shares similarities with other compounds containing furan, nitrophenyl, and piperidine moieties.
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol: is a related compound with similar structural features.
Uniqueness:
- The combination of the furan, nitrophenyl, and piperidine rings in 1-(2-FURYLCARBONYL)-N-(2-METHOXY-5-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE provides unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O6/c1-26-15-5-4-13(21(24)25)11-14(15)19-17(22)12-6-8-20(9-7-12)18(23)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,19,22) |
InChI Key |
WNNNDEDLUKGYBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11023268.png)
![2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11023278.png)



![trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11023297.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine](/img/structure/B11023303.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11023309.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11023312.png)



![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023356.png)
